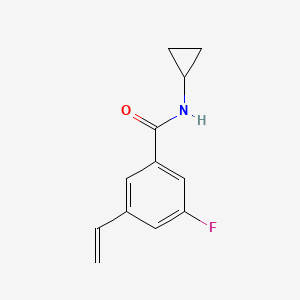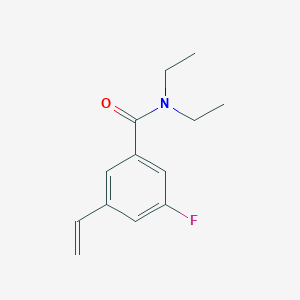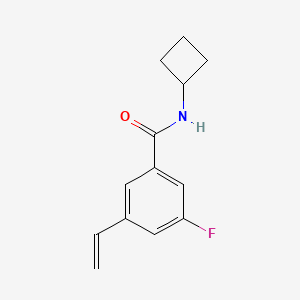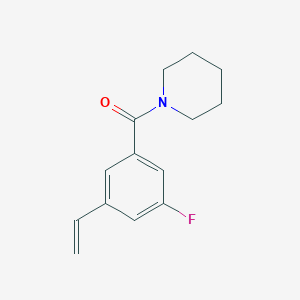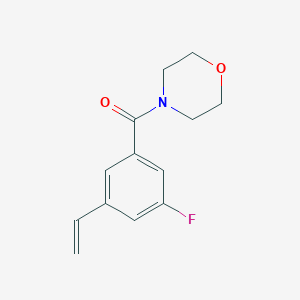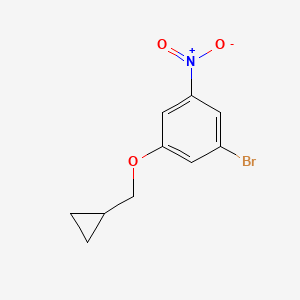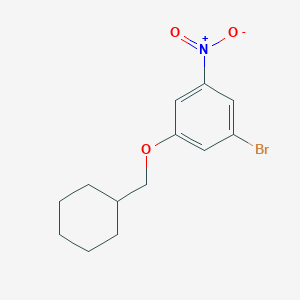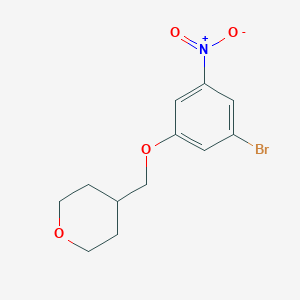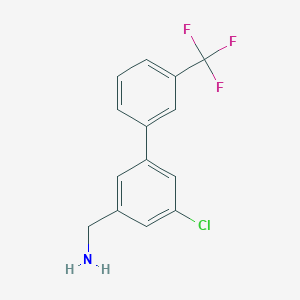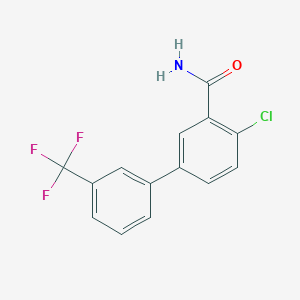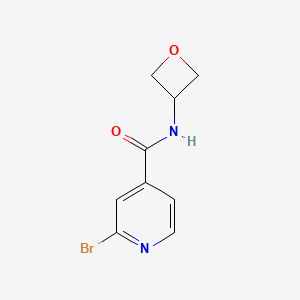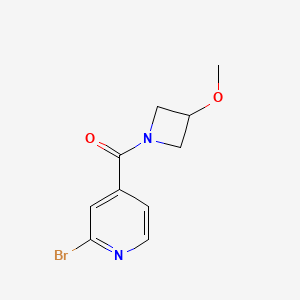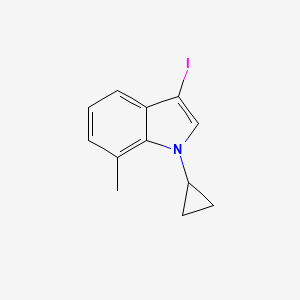![molecular formula C22H18O5 B8153001 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol](/img/structure/B8153001.png)
3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol
概要
説明
3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol is an organic compound characterized by its unique structure, which includes two 2,3-dihydro-benzo[1,4]dioxin groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol typically involves the reaction of 3,5-dihydroxybenzaldehyde with 2,3-dihydro-benzo[1,4]dioxin in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in both chemical and biological contexts.
類似化合物との比較
Similar Compounds
2,3-Dihydro-benzo[1,4]dioxin-6-yl)-phenol: A simpler analog with one 2,3-dihydro-benzo[1,4]dioxin group.
3,5-Dihydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Hydroquinone: A related compound with similar redox properties.
Uniqueness
3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol is unique due to the presence of two 2,3-dihydro-benzo[1,4]dioxin groups, which confer distinct chemical and physical properties
特性
IUPAC Name |
3,5-bis(2,3-dihydro-1,4-benzodioxin-6-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c23-18-10-16(14-1-3-19-21(12-14)26-7-5-24-19)9-17(11-18)15-2-4-20-22(13-15)27-8-6-25-20/h1-4,9-13,23H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTYDHJSLIJWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
